molecular formula C8H17ClN2O B1393981 1-(Tetrahydrofuran-3-yl)piperazine CAS No. 1147422-71-6

1-(Tetrahydrofuran-3-yl)piperazine

Cat. No.: B1393981
CAS No.: 1147422-71-6
M. Wt: 192.68 g/mol
InChI Key: UUTVBTPBSAOGSE-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)piperazine is a chemical compound belonging to the class of piperazines. It is characterized by the presence of a tetrahydrofuran ring attached to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tetrahydrofuran-3-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydrofuran-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The exact mechanism can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Tetrahydrofuran-3-yl)piperazine can be compared with other similar compounds, such as:

  • 1-(Tetrahydrofuran-2-yl)piperazine
  • 1-(Tetrahydrofuran-4-yl)piperazine
  • 1-(Tetrahydrofuran-3-yl)morpholine

These compounds share structural similarities but differ in the position of the tetrahydrofuran ring or the type of heterocyclic ring attached. The unique positioning of the tetrahydrofuran ring in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(oxolan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATFCJCLWXMWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147422-71-6
Record name 1-(oxolan-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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